Propyl cinnamate

Vue d'ensemble

Description

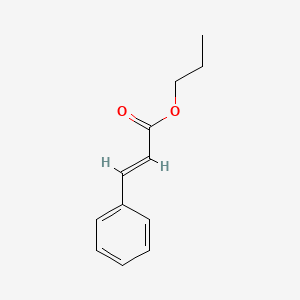

Propyl cinnamate is an organic compound belonging to the class of cinnamates, which are esters of cinnamic acid. It is characterized by its pleasant aroma, making it a valuable component in the fragrance and flavor industries. The molecular formula of this compound is C12H14O2, and it is known for its antimicrobial and antioxidant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propyl cinnamate can be synthesized through the esterification of cinnamic acid with propanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:

Cinnamic acid+PropanolH2SO4Propyl cinnamate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of immobilized acid catalysts can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is achieved through distillation and recrystallization techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Propyl cinnamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce cinnamic acid and propanol. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The reduction of this compound can yield cinnamyl alcohol and propanol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. For example, reaction with ammonia can produce cinnamamide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia in ethanol.

Major Products Formed:

Oxidation: Cinnamic acid and propanol.

Reduction: Cinnamyl alcohol and propanol.

Substitution: Cinnamamide.

Applications De Recherche Scientifique

Biological Activities

Propyl cinnamate exhibits several biological activities that contribute to its relevance in various fields:

-

Antimicrobial Activity :

- This compound has shown significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 672.83 µM .

- It has also demonstrated antifungal activity against Candida species, making it a potential candidate for treating fungal infections .

- Anti-inflammatory Properties :

- Cytotoxicity :

Industrial Applications

-

Food Industry :

- This compound is widely used as a flavoring agent due to its pleasant aroma and taste profile. It is particularly popular in products that require cinnamon or fruity flavors.

- Cosmetics and Fragrances :

- Pharmaceuticals :

Comparative Analysis of Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound compared to other related compounds:

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| This compound | 672.83 | Antibacterial |

| Methyl Cinnamate | 789.19 | Antibacterial |

| Benzyl Cinnamate | 537.81 | Antibacterial |

| Butyl Cinnamate | 672.83 | Antifungal |

| Decyl Cinnamate | 550.96 | Antifungal |

Case Studies

- Antimicrobial Efficacy Study :

- Anti-inflammatory Research :

Mécanisme D'action

The mechanism of action of propyl cinnamate involves its interaction with microbial cell membranes, leading to increased membrane permeability and disruption of cellular processes. This antimicrobial activity is attributed to the presence of the cinnamoyl moiety, which interacts with membrane lipids and proteins. Additionally, the antioxidant properties of this compound are due to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparaison Avec Des Composés Similaires

- Methyl cinnamate

- Ethyl cinnamate

- Butyl cinnamate

Comparison: Propyl cinnamate is unique among cinnamate esters due to its specific balance of hydrophobic and hydrophilic properties, which contribute to its effectiveness as an antimicrobial and antioxidant agent. Compared to methyl and ethyl cinnamate, this compound has a longer alkyl chain, enhancing its solubility in organic solvents and its interaction with lipid membranes. Butyl cinnamate, with an even longer alkyl chain, may exhibit stronger hydrophobic interactions but could be less soluble in aqueous environments .

Activité Biologique

Propyl cinnamate, an ester derived from cinnamic acid, has garnered interest due to its diverse biological activities. This article delves into its antimicrobial properties, cytotoxicity, anti-inflammatory effects, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by its aromatic ring structure with a propyl group attached to the carboxylate moiety. Its chemical formula is , and it is classified under the group of cinnamic acid esters. The structure-activity relationship (SAR) of this compound and its analogs suggests that modifications to the alkyl chain and substitution patterns on the phenyl ring significantly influence its biological activity .

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In a study evaluating the antimicrobial efficacy of several cinnamate derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of approximately 672.83 μM against tested bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Antifungal Properties

In terms of antifungal activity, this compound has shown effectiveness against fungi such as Candida albicans and Aspergillus flavus. A comparative analysis revealed that while butyl cinnamate was more potent, this compound still retained notable antifungal properties, suggesting its potential as a natural antifungal agent .

Cytotoxicity and Anti-inflammatory Effects

Cytotoxicity studies have evaluated the effects of this compound on various cell lines. One study reported that at non-cytotoxic concentrations, this compound could modulate inflammatory markers such as COX-2 and iNOS in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential anti-inflammatory mechanism where this compound inhibits pro-inflammatory cytokine production .

Detailed Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers assessed the antimicrobial properties of various cinnamic acid derivatives, including this compound. The results indicated that while it was not the most potent compound, it displayed sufficient activity to warrant further investigation for potential medicinal applications .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on cancer cell lines, revealing that it could inhibit cell proliferation without inducing significant toxicity at lower concentrations. This positions this compound as a candidate for further exploration in cancer therapy .

- Inflammation Modulation : In an experimental model using RAW264.7 cells, this compound was shown to suppress the expression of pro-inflammatory cytokines in response to bacterial LPS stimulation, indicating its potential role in managing inflammatory conditions .

Propriétés

IUPAC Name |

propyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLPXZHNCXACMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7778-83-8 | |

| Record name | Propyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7778-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-phenyl-, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.